N-[2-(3,5-Dimethylphenoxy)ethyl]-3-ethoxyaniline
Overview
Description
This compound belongs to the aniline family and is characterized by its molecular formula C18H23NO2 and a molecular weight of 285.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-Dimethylphenoxy)ethyl]-3-ethoxyaniline typically involves the reaction of 3,5-dimethylphenol with 2-chloroethylamine hydrochloride to form the intermediate compound, which is then reacted with 3-ethoxyaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-Dimethylphenoxy)ethyl]-3-ethoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(3,5-Dimethylphenoxy)ethyl]-3-ethoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,5-Dimethylphenoxy)ethyl]-3-ethoxyaniline involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine
- N-[2-(3,5-Dimethylphenoxy)ethyl]-2-methoxy-4-(methylthio)benzamide
Uniqueness
N-[2-(3,5-Dimethylphenoxy)ethyl]-3-ethoxyaniline stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ethoxy and aniline groups make it particularly versatile in various synthetic and research applications .
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-3-ethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-4-20-17-7-5-6-16(13-17)19-8-9-21-18-11-14(2)10-15(3)12-18/h5-7,10-13,19H,4,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUBZUCQTYHOJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NCCOC2=CC(=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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